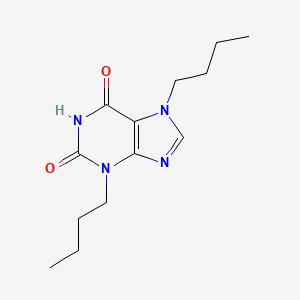

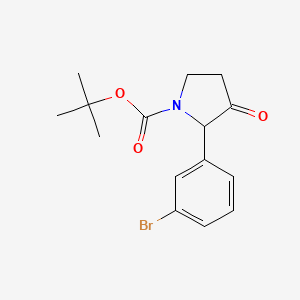

![molecular formula C17H19NO6S B2415277 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid CAS No. 380342-64-3](/img/structure/B2415277.png)

2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

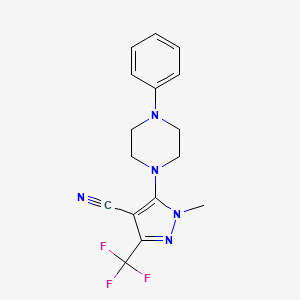

“2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid” is a chemical compound with the CAS Number: 380342-64-3 . It has a molecular weight of 365.41 and its IUPAC name is {4- [ [ (4-ethoxyphenyl)sulfonyl] (methyl)amino]phenoxy}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO6S/c1-3-23-14-8-10-16 (11-9-14)25 (21,22)18 (2)13-4-6-15 (7-5-13)24-12-17 (19)20/h4-11H,3,12H2,1-2H3, (H,19,20) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties may be available in the Material Safety Data Sheet (MSDS) or other product documentation .Scientific Research Applications

Synthesis and Chemical Properties

Sulfonated Schiff Base Copper(II) Complexes as Catalysts : Research by Hazra et al. (2015) explored the synthesis of sulfonated Schiff base copper(II) complexes using 2-aminobenzenesulfonic acid. The study focused on the application of these complexes as selective catalysts for alcohol oxidation, revealing their potential in chemical synthesis and industrial applications (Hazra et al., 2015).

Molecular Interactions and Structure Analysis

Hydrogen Bond Studies in Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides : Romero & Angela Margarita (2008) conducted a comprehensive study on hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides. The research involved synthesizing compounds, studying their intra- and intermolecular hydrogen bonds, and determining molecular structures through X-ray crystallography and NBO studies. This work provides valuable insights into the molecular interactions and electronic behavior of these compounds (Romero & Angela Margarita, 2008).

Antimicrobial and Antiviral Research

Phenoxy Acetic Acid Derivatives as Anti-mycobacterial Agents : Yar et al. (2006) explored the synthesis of phenoxy acetic acid derivatives and their application as anti-mycobacterial agents against Mycobacterium tuberculosis H37 Rv. This research highlights the potential of these compounds in addressing tuberculosis and possibly other mycobacterial infections (Yar et al., 2006).

In Vitro Antiviral Activity of Novel Phenoxy Acetic Acid Derivatives : Shahar Yar et al. (2009) synthesized substituted phenoxy acetic acid-derived pyrazolines to evaluate their in vitro cytotoxicity and antiviral activity. Although no specific antiviral activity was observed, the study provides a foundation for further research in this domain (Shahar Yar et al., 2009).

Environmental Applications

Adsorption and Removal of Phenoxy Acetic Herbicides from Water : Spaltro et al. (2018) examined the use of commercial activated carbons for the adsorption and removal of phenoxy acetic class-herbicides from water, addressing environmental concerns related to water pollution. The study offers insights into the mechanisms and effectiveness of adsorption processes for herbicide removal (Spaltro et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid is the enzyme cyclooxygenase-2 (COX-2) . COX-2 plays a key role in converting arachidonic acid into prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

The compound selectively inhibits COX-2, reducing the production of prostaglandins . This results in decreased inflammation and pain signaling .

Biochemical Pathways

By inhibiting COX-2, the compound disrupts the arachidonic acid pathway, reducing the production of prostaglandins . This can have downstream effects on inflammation and pain signaling.

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in decreased inflammation and pain signaling . This can provide relief from symptoms in conditions such as arthritis.

properties

IUPAC Name |

2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6S/c1-3-23-14-8-10-16(11-9-14)25(21,22)18(2)13-4-6-15(7-5-13)24-12-17(19)20/h4-11H,3,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADVAMHHRRGUNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

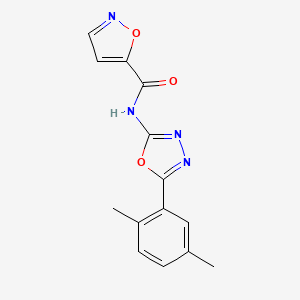

![6-allyl-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415198.png)

amine hydrochloride](/img/no-structure.png)

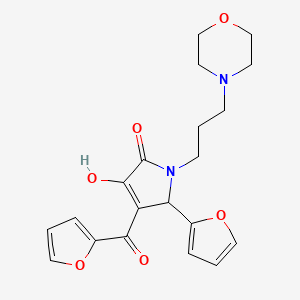

![5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2415200.png)

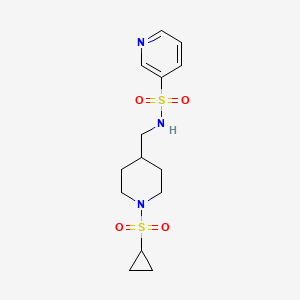

![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)

![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)